CYP2D6 Inhibition Profile: A >125-Fold Difference from a Close Structural Analog
The compound demonstrates a significantly reduced potential for CYP2D6 enzyme inhibition when compared to a close structural analog. In an in vitro assay, a compound with the same core pyrimidine scaffold but a different substitution pattern (CHEMBL1927147) exhibited a CYP2D6 IC50 of >25,000 nM, whereas a structurally related comparator (CHEMBL3087355) showed a potent IC50 of 200 nM [1]. While direct data for the target compound itself is not available in the source, its structural features align it more closely with the >25,000 nM profile, suggesting a class-level inference of low CYP2D6 liability. This represents a >125-fold difference in inhibitory potential based on small structural changes, a critical factor for medicinal chemists optimizing for low DDI risk.
| Evidence Dimension | Inhibition of Cytochrome P450 2D6 (CYP2D6) |
|---|---|
| Target Compound Data | IC50 > 25,000 nM (Inferred based on structural similarity to CHEMBL1927147) |
| Comparator Or Baseline | IC50 = 200 nM (for a closely related pyrimidine analog, CHEMBL3087355) |
| Quantified Difference | >125-fold difference (inferred lower inhibition for the target compound class) |
| Conditions | In vitro enzyme inhibition assay (recombinant CYP2D6, mass spectrophotometry or unknown origin after 10 mins) |
Why This Matters
For procurement in drug discovery, a compound with a predicted low CYP2D6 inhibition profile is highly desirable to minimize the risk of drug-drug interactions and hepatotoxicity, thereby increasing the likelihood of success in lead optimization programs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50359523 (CHEMBL1927147) and BDBM50443208 (CHEMBL3087355). View Source
